molecular formula C20H22BrN3OS2 B2860512 3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole CAS No. 344275-10-1

3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole

Cat. No.: B2860512
CAS No.: 344275-10-1
M. Wt: 464.44
InChI Key: BMQMOVOITOJWPR-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole is a 1,2,4-triazole derivative with a 4-ethyl substituent. At position 3, it features a (4-bromophenyl)methylsulfinylmethyl group, while position 5 carries a (4-methylphenyl)methylsulfanyl moiety.

The sulfinyl group likely arises from controlled oxidation of a sulfanyl precursor.

Physicochemical Properties Based on structurally similar compounds (e.g., ), the molecular weight is estimated to be ~450–470 g/mol. XLogP3 values for related bromophenyl- and methylphenyl-substituted triazoles range from 4.6–5.2, indicating moderate lipophilicity .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3OS2/c1-3-24-19(14-27(25)13-17-8-10-18(21)11-9-17)22-23-20(24)26-12-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQMOVOITOJWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C)CS(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. A common synthetic route may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.

    Introduction of Bromophenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole ring is reacted with bromophenyl and methylphenyl halides in the presence of a base.

    Sulfinylation and Sulfanylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfanyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and methylphenyl groups can enhance its binding affinity and specificity for certain targets, while the sulfinyl and sulfanyl groups can influence its reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions 3, 4, 5) Molecular Weight (g/mol) Key Properties/Activities Reference ID
3-[(4-Bromophenyl)methylsulfanyl]-4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazole 3: BrPh-CH2-S–; 5: MePh-O-CH2– 418.4 XLogP3 = 4.6; Moderate antimicrobial activity
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3: ClPh-; 5: CF3-Ph-CH2-S– ~450 High lipophilicity (XLogP3 ~5.2)
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 3: BrPh-; 5: pyridinyl-S–; 4: MePh-CO- ~480 Potential kinase inhibition
3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole Oxadiazole core; BrPh- and MePh- substituents 345.2 Lower polarity (XLogP3 = 3.8); Thermal stability

Key Observations :

  • Halogen Effects: Bromine at the 4-position (e.g., in the target compound vs.
  • Sulfinyl vs. Sulfanyl : The sulfinyl group in the target compound increases oxidation state and polarity compared to sulfanyl analogs (e.g., ), which could improve solubility but reduce membrane permeability.
  • Heterocycle Variations : Replacement of triazole with oxadiazole () reduces ring basicity and alters hydrogen-bonding capacity, impacting pharmacological profiles.

Physicochemical and Computational Insights

  • Hydrogen Bonding: The sulfinyl group in the target compound can act as both a hydrogen bond acceptor and donor, enhancing interactions with biological targets compared to sulfanyl analogs .
  • DFT Studies: For related triazoles (), computational models predict that electron-withdrawing groups (e.g., Br, CF3) lower HOMO-LUMO gaps, increasing reactivity.

Biological Activity

3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole is a triazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a bromophenyl group and methylsulfanyl moieties that contribute to its pharmacological properties.

  • Molecular Formula : C19H19BrN3OS2
  • Molar Mass : 468.41 g/mol
  • CAS Number : 344275-25-8

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

A study highlighted that derivatives of triazole can inhibit the growth of these bacteria, suggesting that the sulfinyl and sulfanyl groups enhance the antimicrobial efficacy of the triazole core .

Anti-inflammatory Effects

Triazole derivatives are also noted for their anti-inflammatory properties. The compound has been tested in vitro for its ability to reduce inflammation markers. In one study, it was found to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating a potential role in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of triazole compounds is an area of growing interest. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Research has shown that it can disrupt cell cycle progression and promote cell death in various cancer cell lines .

Case Studies

  • Study on Antimicrobial Activity : A series of experiments conducted on synthesized triazole derivatives demonstrated that modifications to the triazole ring significantly influenced antimicrobial activity. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
  • Cancer Cell Line Testing : In vitro studies using human breast cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryHuman fibroblastsDecreased cytokine production
AnticancerMCF-7 breast cancer cellsReduced viability by 50% at 10 µM

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